(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone
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Overview
Description
MAM2201 N-(5-chloropentyl) analog-d5 is a synthetic cannabinoid, specifically a deuterated analog of MAM2201. This compound is primarily used as an internal standard in analytical chemistry, particularly for the quantification of MAM2201 in various samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) techniques . The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs during mass spectrometric analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAM2201 N-(5-chloropentyl) analog-d5 involves several steps, starting with the preparation of the indole core, followed by the introduction of the chloropentyl side chain and the deuterated methanone group. The general synthetic route includes:
Indole Core Formation: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chloropentyl Side Chain Introduction: The chloropentyl side chain is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a chloropentyl halide.
Deuterated Methanone Group Addition:
Industrial Production Methods
Industrial production of MAM2201 N-(5-chloropentyl) analog-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the indole core and chloropentyl intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Quality Control: Using techniques such as recrystallization, chromatography, and spectroscopy to purify the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-(5-chloropentyl) analog-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloropentyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Azides, thiols.
Scientific Research Applications
MAM2201 N-(5-chloropentyl) analog-d5 has several scientific research applications:
Analytical Chemistry: Used as an internal standard for the quantification of MAM2201 in biological and environmental samples.
Forensic Toxicology: Helps in the detection and quantification of synthetic cannabinoids in forensic investigations.
Pharmacological Studies: Used to study the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
Environmental Monitoring: Assists in monitoring the presence of synthetic cannabinoids in wastewater and other environmental samples.
Mechanism of Action
The mechanism of action of MAM2201 N-(5-chloropentyl) analog-d5 involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects. The deuterated analog is primarily used for analytical purposes and does not have significant physiological effects itself.
Comparison with Similar Compounds
MAM2201 N-(5-chloropentyl) analog-d5 is compared with other synthetic cannabinoids such as:
MAM2201: The non-deuterated version, which has a fluorine atom instead of chlorine.
AM2201: Another synthetic cannabinoid with a similar structure but different side chains.
JWH-018: A widely studied synthetic cannabinoid with a different core structure.
Uniqueness
The uniqueness of MAM2201 N-(5-chloropentyl) analog-d5 lies in its deuterated structure, which makes it an excellent internal standard for mass spectrometric analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs.
Properties
Molecular Formula |
C25H24ClNO |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[1-(5-chloropentyl)-2,4,5,6,7-pentadeuterioindol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
InChI Key |
MGKPPIQCXPTZFK-UCXXKCETSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCCl)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl |
Origin of Product |
United States |
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